![molecular formula C23H26N2O3S B2433941 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 896375-59-0](/img/structure/B2433941.png)
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions .
Scientific Research Applications
Antibacterial Activity
Thiazoles, including 2,4-disubstituted derivatives, have demonstrated antibacterial properties. Researchers have synthesized compounds containing the thiazole ring with various substituents and evaluated their biological effects. While specific data on the antibacterial activity of 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is limited, it’s worth investigating its potential in combating bacterial infections .
Antifungal Properties
Thiazoles are also known for their antifungal activity. Although detailed studies on this specific compound are scarce, related 2,4-disubstituted thiazoles have shown promising results against fungal pathogens. For instance, 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide could potentially inhibit fungal growth .
Antitumor Activity
Certain thiazoles exhibit antitumor effects. Although data specific to 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is not readily available, it’s essential to investigate its impact on cancer cells. Thiazoles can interfere with tumor growth and metastasis .
Mechanism of Action
Target of Action
The compound, 4-butoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives are known to interact with various targets to induce their biological effects .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-4-15-28-21-11-5-17(6-12-21)22(26)24-14-13-19-16-29-23(25-19)18-7-9-20(27-2)10-8-18/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYRQJCBULHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide |
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